ETHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
CAS No.: 941943-38-0
Cat. No.: VC5425736
Molecular Formula: C16H17BrN4O2S
Molecular Weight: 409.3
* For research use only. Not for human or veterinary use.
![ETHYL 7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE - 941943-38-0](/images/structure/VC5425736.png)
Specification
CAS No. | 941943-38-0 |
---|---|
Molecular Formula | C16H17BrN4O2S |
Molecular Weight | 409.3 |
IUPAC Name | ethyl 7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Standard InChI | InChI=1S/C16H17BrN4O2S/c1-4-23-14(22)12-9(2)18-15-19-16(24-3)20-21(15)13(12)10-6-5-7-11(17)8-10/h5-8,13H,4H2,1-3H3,(H,18,19,20) |
Standard InChI Key | JSGNVZNQNDQPHU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)Br)SC)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound features atriazolo[1,5-a]pyrimidine scaffold, a bicyclic system comprising a triazole ring fused to a pyrimidine ring. Key substituents include:
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3-Bromophenyl group at position 7, enhancing hydrophobic interactions and halogen bonding in biological systems .
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Methyl group at position 5, contributing to steric stabilization.
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Methylsulfanyl group at position 2, offering potential for redox modulation.
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Ethyl carboxylate at position 6, improving solubility and serving as a handle for derivatization.
X-ray crystallography of analogous triazolopyrimidines reveals planarity in the triazole ring and conformational flexibility in the pyrimidine moiety, which may influence target binding.
Table 1: Molecular Properties
Synthesis and Preparation Methods
Eco-Friendly Synthetic Protocols
The compound is synthesized via multi-step reactions, often employing microwave-assisted or solvent-free conditions to enhance efficiency . A representative pathway involves:
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Condensation: 3-Amino-1,2,4-triazole reacts with β-keto esters to form the triazolopyrimidine core.
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Propargylation: Introduction of the 3-bromophenyl group via Sonogashira coupling.
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Thioether Formation: Methylsulfanyl group incorporation using methanesulfonyl chloride under basic conditions.
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Esterification: Ethyl carboxylate addition via nucleophilic acyl substitution.
Notably, 4,4'-trimethylenedipiperidine is utilized as a non-toxic additive to improve yield (up to 85%).
Table 2: Optimization of Synthetic Conditions
Parameter | Condition | Yield (%) | Reference |
---|---|---|---|
Catalyst | Cu(I)/TBAB | 78 | |
Solvent | Toluene/H₂O | 82 | |
Temperature | 80°C | 85 | |
Reaction Time | 6 hours | 80 |
Physicochemical Properties
Solubility and Stability
The compound is a crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility . Stability studies indicate decomposition above 200°C, with the methylsulfanyl group prone to oxidation under acidic conditions.
Table 3: Physicochemical Data
Property | Value | Method |
---|---|---|
Melting Point | 189–191°C | DSC |
LogP | 3.2 ± 0.3 | HPLC |
pKa | 4.7 (carboxylate) | Potentiometry |
Target/Activity | Model/Assay | Result | Reference |
---|---|---|---|
EGFR Inhibition | Kinase assay | IC₅₀ = 0.45 µM | |
Antiproliferative | MTT assay (MCF-7) | IC₅₀ = 12.4 µM | |
TNF-α Suppression | LPS-stimulated macrophages | 62% reduction |
Comparative Analysis with Related Compounds
Table 5: Structure-Activity Relationships
Compound | Substituents | IC₅₀ (MCF-7) | LogP |
---|---|---|---|
Ethyl 7-(4-Cl-phenyl) analog | 4-Chlorophenyl, methylsulfanyl | 15.2 µM | 3.5 |
Ethyl 7-(3-Br-phenyl) (this compound) | 3-Bromophenyl, methylsulfanyl | 12.4 µM | 3.2 |
Methyl 5-ethyl derivative | 4-Fluorophenyl, ethyl | 22.1 µM | 2.8 |
The 3-bromophenyl group confers enhanced cytotoxicity compared to para-substituted analogs, likely due to improved target binding.
Future Research Directions
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